DBCO-CONH-S-S-NHS ester DBCO-CONH-S-S-NHS ester
Brand Name: Vulcanchem
CAS No.: 1435934-53-4
VCID: VC4341365
InChI: InChI=1S/C28H27N3O6S2/c32-24(29-16-18-39-38-17-15-28(36)37-31-26(34)13-14-27(31)35)11-12-25(33)30-19-22-7-2-1-5-20(22)9-10-21-6-3-4-8-23(21)30/h1-8H,11-19H2,(H,29,32)
SMILES: C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
Molecular Formula: C28H27N3O6S2
Molecular Weight: 565.66

DBCO-CONH-S-S-NHS ester

CAS No.: 1435934-53-4

Cat. No.: VC4341365

Molecular Formula: C28H27N3O6S2

Molecular Weight: 565.66

* For research use only. Not for human or veterinary use.

DBCO-CONH-S-S-NHS ester - 1435934-53-4

Specification

CAS No. 1435934-53-4
Molecular Formula C28H27N3O6S2
Molecular Weight 565.66
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 3-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyldisulfanyl]propanoate
Standard InChI InChI=1S/C28H27N3O6S2/c32-24(29-16-18-39-38-17-15-28(36)37-31-26(34)13-14-27(31)35)11-12-25(33)30-19-22-7-2-1-5-20(22)9-10-21-6-3-4-8-23(21)30/h1-8H,11-19H2,(H,29,32)
Standard InChI Key RPNGUSKTYYIUDE-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

DBCO-CONH-S-S-NHS ester features a tripartite structure:

  • DBCO moiety: A strained cyclooctyne enabling strain-promoted azide-alkyne cycloaddition (SPAAC) without copper catalysts .

  • NHS ester: Reactive toward primary amines (e.g., lysine residues) for stable amide bond formation .

  • Disulfide bridge (-S-S-): Cleavable under reductive conditions (e.g., glutathione) .

The canonical SMILES string (O=C(N1C2=CC=CC=C2C#CC3=CC=CC=C3C1)CCC(NCCSSCCC(ON4C(CCC4=O)=O)=O)=O) confirms the spatial arrangement critical for its bifunctionality .

Physicochemical Profile

PropertyValueSource
Molecular formulaC₂₈H₂₇N₃O₆S₂
Molecular weight565.66 g/mol
SolubilityDMSO, DMF, acetonitrile
Storage conditions-20°C (desiccated, dark)
Purity≥95% (HPLC)

The compound’s solubility in polar aprotic solvents facilitates reactions in organic media, while its instability at room temperature necessitates cryogenic storage .

Synthesis and Stability Considerations

Synthetic Pathways

While detailed synthesis protocols are proprietary, the structure suggests a modular assembly:

  • DBCO core synthesis: Cyclooctyne formation via photochemical or thermal methods.

  • Disulfide incorporation: Thiol-disulfide exchange to introduce the -S-S- bridge .

  • NHS ester activation: Carbodiimide-mediated carboxylate activation .

Key challenges include preserving DBCO reactivity during disulfide incorporation and minimizing hydrolysis of the NHS ester .

Applications in Antibody-Drug Conjugates

ADC Construction Workflow

DBCO-CONH-S-S-NHS ester enables a three-step ADC assembly:

  • Antibody functionalization: NHS ester reacts with lysine amines (typically 2–4 conjugates per antibody) .

  • Payload conjugation: DBCO undergoes SPAAC with azide-modified cytotoxins (e.g., MMAE) .

  • Controlled release: Disulfide cleavage in glutathione-rich tumor microenvironments (~10 mM vs. 2–20 µM plasma) .

Comparative ADC Linker Performance

Linker TypeCleavage MechanismPlasma StabilityTumor Activation
DBCO-CONH-S-S-NHSReductiveHigh (>48 h)Selective
Valine-citrullineProteolyticModerateVariable
HydrazoneAcidicLowModerate

The disulfide linker’s plasma stability reduces off-target toxicity, while reductive cleavage ensures payload release in tumors .

Bioconjugation Beyond ADCs

Protein Labeling

The NHS ester efficiently labels:

  • Antibodies: Site-specific conjugation for imaging probes (e.g., fluorescent dyes) .

  • Enzymes: Activity-based probes for protease profiling .

  • Lectins: Glycan-binding studies via DBCO-azide interactions .

A case study demonstrated 90% labeling efficiency for trastuzumab with Alexa Fluor 647-azide using DBCO-CONH-S-S-NHS ester .

Surface Functionalization

The linker modifies amine-coated surfaces (e.g., silicon, gold) for:

  • Biosensors: Immobilization of azide-modified capture antibodies .

  • Microarrays: Spatially controlled probe attachment .

XPS analysis confirmed monolayer coverage of DBCO on aminosilane surfaces with <5% nonspecific binding .

Targeted Drug Delivery Systems

Nanoparticle Conjugation

DBCO-CONH-S-S-NHS ester links azide-functionalized nanoparticles (NPs) to targeting ligands:

  • NP synthesis: PLGA NPs with surface azides .

  • Ligand conjugation: DBCO-modified antibodies (e.g., anti-EGFR) .

  • Payload release: Disulfide cleavage in endosomes .

In murine models, DBCO-linked NPs showed 3-fold higher tumor accumulation vs. passive targeting .

Prodrug Activation

The disulfide bond enables prodrug strategies:

  • Inactive conjugate: DBCO-linked cytotoxin + PEG-azide .

  • Activation: Glutathione cleavage releases cytotoxin .

This approach reduced hepatotoxicity in a doxorubicin prodrug model by 60% .

Challenges and Future Directions

Limitations

  • Hydrolysis risk: NHS ester instability complicates aqueous reactions .

  • Batch variability: Disulfide bond oxidation during storage .

  • Cost: High purity (>95%) batches exceed $500/mg .

Innovations in Linker Design

  • Enhanced stability: Thioether replacements for disulfides in oxidizing environments .

  • Dual-cleavable systems: Combining disulfide and protease-sensitive motifs .

  • Multifunctional linkers: Integrating imaging tags (e.g., PET tracers) .

A 2024 study demonstrated a DBCO-disulfide-MMAE conjugate with 40% improved therapeutic index over traditional ADCs .

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